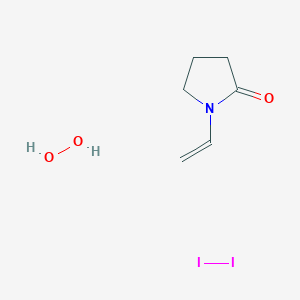

Perimed

Description

Structure

2D Structure

Properties

CAS No. |

113813-79-9 |

|---|---|

Molecular Formula |

C6H11I2NO3 |

Molecular Weight |

398.97 g/mol |

IUPAC Name |

1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |

InChI |

InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |

InChI Key |

ZAUYNCUCMJDAHW-UHFFFAOYSA-N |

SMILES |

C=CN1CCCC1=O.OO.II |

Canonical SMILES |

C=CN1CCCC1=O.OO.II |

Synonyms |

Perimed |

Origin of Product |

United States |

Foundational & Exploratory

Principles of Laser Doppler Flowmetry for Microcirculation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques of Laser Doppler Flowmetry (LDF) for the assessment of microcirculation. LDF is a non-invasive optical technique used to measure tissue blood perfusion in real-time, offering valuable insights into vascular health and the efficacy of therapeutic interventions.

Core Principles of Laser Doppler Flowmetry

Laser Doppler Flowmetry operates on the principle of the Doppler effect, which describes the change in frequency of a wave in relation to an observer who is moving relative to the wave source. In LDF, a low-power, monochromatic laser light is directed onto the tissue.[1][2] The laser light penetrates the skin and is scattered by both static tissue structures and moving red blood cells (erythrocytes) within the microvasculature.[3]

Light scattered by static tissue returns to the detector with its original frequency. However, light that interacts with moving red blood cells undergoes a frequency shift—the Doppler shift. The magnitude of this shift is proportional to the velocity of the red blood cells.[3] A portion of this scattered light, containing both frequency-shifted and non-frequency-shifted components, is collected by a photodetector in the LDF probe.

The photodetector mixes these two components, creating a beat frequency signal. The power spectrum of this signal is then analyzed. The first moment of this power spectrum, which is calculated as the product of the concentration of moving red blood cells and their average velocity, provides a measure of tissue perfusion.[4] This perfusion is typically expressed in arbitrary Perfusion Units (PU).[3][5] It is important to note that conventional LDF provides a relative measure of blood flow rather than an absolute quantification in units like ml/min.[3]

The core process of LDF measurement can be visualized as a straightforward workflow.

Figure 1: Fundamental workflow of Laser Doppler Flowmetry measurement.

Instrumentation and Signal Processing

A typical LDF system consists of the following components:

-

Laser Source: Emits a stable, low-power laser beam, often with a wavelength in the red or near-infrared spectrum (e.g., 780 nm) to achieve adequate tissue penetration.[5]

-

Optical Fibers: A probe containing optical fibers delivers the laser light to the tissue and transmits the backscattered light to the photodetector.[6] The separation between the emitting and collecting fibers influences the measurement depth and volume.[6]

-

Photodetector: Converts the collected light signal into an electrical signal.

-

Signal Processor: Amplifies, filters, and processes the electrical signal to compute the power spectrum and ultimately the perfusion value. Modern systems often employ digital signal processing for enhanced accuracy and noise reduction.

The output of the LDF is a continuous signal representing perfusion over time. Analysis of this signal, particularly in response to physiological provocations, provides insights into microvascular function. Advanced signal analysis techniques, such as wavelet analysis, can be used to investigate the oscillatory components of the blood flow signal, which are related to different regulatory mechanisms of the microcirculation (e.g., endothelial, neurogenic, myogenic activity).[7]

Key Experimental Protocols

To assess microvascular function and reactivity, LDF measurements are often coupled with provocation tests. These standardized tests induce changes in blood flow, allowing for the characterization of endothelial and neurovascular responses.

Post-Occlusive Reactive Hyperemia (PORH)

PORH is a widely used test to assess the microvasculature's ability to dilate in response to a period of ischemia. The resulting increase in blood flow after the occlusion is released is primarily mediated by sensory nerves and endothelium-derived hyperpolarizing factors (EDHFs).[8]

Detailed Methodology:

-

Subject Preparation: The subject should be in a supine position in a temperature-controlled room (22-24°C) for at least 20 minutes to acclimatize.

-

Probe Placement: An LDF probe is placed on the skin, typically on the dorsal side of the distal phalanx of a finger or on the forearm, and secured without excessive pressure.[3][5]

-

Baseline Measurement: A stable baseline blood flow is recorded for a period of 3-5 minutes.[3]

-

Arterial Occlusion: A pneumatic cuff, placed on the upper arm or thigh, is inflated to a suprasystolic pressure (e.g., 200 mmHg or 50 mmHg above systolic pressure) to induce arterial occlusion.[3][9][10] The occlusion is maintained for a standardized duration, typically 3 minutes.[9]

-

Cuff Release and Hyperemia: The cuff is rapidly deflated. The LDF recording continues, capturing the subsequent hyperemic response.

-

Data Recording: The perfusion is recorded for at least 5 minutes following the release of the occlusion to capture the peak flow and the return to baseline.[3]

Data Analysis Parameters:

-

Resting Flow (RF) or Baseline Flow: The average perfusion before occlusion.

-

Peak Flow (PF) or Maximum Flux (MF): The highest perfusion value recorded after cuff release.[3][9]

-

Time to Peak Flow (tPF) or Time to Maximum Flux (tMF): The time taken to reach the peak flow after cuff release.[9]

-

Area Under the Curve (AUC): The total perfusion during the hyperemic phase, calculated as the integral of the perfusion curve above baseline.

The experimental workflow for a PORH test is a sequential process.

Figure 2: Standardized experimental workflow for Post-Occlusive Reactive Hyperemia.

Local Thermal Hyperemia (LTH)

LTH assesses the skin's vasodilatory response to local heating. This response is biphasic: an initial peak mediated by sensory nerve axon reflexes, followed by a sustained plateau that is largely dependent on nitric oxide (NO) production by the endothelium.[1][11] This makes LTH a valuable tool for dissecting neurovascular and endothelial function.

Detailed Methodology:

-

Subject Preparation: Similar to the PORH protocol, the subject should be acclimatized in a temperature-controlled environment.

-

Probe Placement: A specialized LDF probe with an integrated heating element is attached to the skin, commonly on the forearm.

-

Baseline Measurement: A stable baseline perfusion is recorded at a neutral skin temperature (e.g., 33°C).

-

Local Heating: The heating element rapidly increases the local skin temperature to a target level, typically 42°C or 44°C, and maintains this temperature.[10][12]

-

Data Recording: Perfusion is continuously recorded throughout the heating protocol, which typically lasts for 30-40 minutes to ensure the full development of the plateau phase.[10]

-

Maximal Vasodilation (Optional but Recommended): To normalize the data, after the plateau is reached, the skin can be heated to a higher temperature (e.g., 44°C) or a vasodilator like sodium nitroprusside can be administered to induce maximal vasodilation.[12]

Data Analysis Parameters:

-

Baseline Flow: The average perfusion at the neutral starting temperature.

-

Initial Peak: The first peak in perfusion observed within the first 5-10 minutes of heating.[11]

-

Nadir: The transient dip in perfusion that may occur after the initial peak.

-

Plateau Phase: The stable, elevated perfusion level reached after 20-30 minutes of heating.[11][12]

-

Normalization: Data is often expressed as Cutaneous Vascular Conductance (CVC), calculated as LDF perfusion divided by mean arterial pressure. To account for site-to-site variability, CVC is frequently normalized as a percentage of the maximal CVC achieved.[13]

Signaling Pathways in Microvascular Regulation

LDF, when combined with provocation tests, allows for the investigation of key signaling pathways involved in the regulation of microvascular blood flow. Understanding these pathways is crucial for drug development targeting vascular dysfunction.

The vasodilation observed during local thermal hyperemia is a complex process involving both neural and endothelial mechanisms. The initial phase is driven by an axon reflex from sensory nerves, while the sustained phase is predominantly dependent on nitric oxide.

Figure 3: Key signaling pathways in the local thermal hyperemia response.

During the initial peak of LTH, heat activates sensory nerves, likely via transient receptor potential vanilloid type-1 (TRPV1) channels, triggering an axon reflex.[1] This leads to the release of vasodilatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P.[1] The subsequent plateau phase is heavily dependent on the local production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) in the vascular endothelium.[1][14]

Quantitative Data Presentation

The data obtained from LDF studies are often presented as mean values with standard deviations or standard errors. Due to the measurement in arbitrary units, it is common to present data both as absolute PU and as a percentage change from baseline or normalized to a maximal response.

The following table summarizes representative data from a post-occlusive reactive hyperemia test in a healthy control group, illustrating typical values that might be obtained.

| Parameter | Mean Value | Standard Deviation (SD) | Unit |

| Resting (Baseline) Flow | 36.00 | 22.23 | PU |

| Flow during Occlusion | 11.43 | 2.99 | PU |

| Peak Flow after Release | 223.50 | 71.99 | PU |

Table 1: Representative microcirculation perfusion values during a Post-Occlusive Reactive Hyperemia Test in a healthy control group. Data adapted from a study on systemic sclerosis patients and controls.[5]

During local thermal hyperemia, the blood flow in the human forearm skin can increase significantly, with reports of up to a 15-20 fold increase when heating the skin to 43°C.[15]

Applications in Research and Drug Development

LDF is a versatile tool with numerous applications in both clinical research and pharmaceutical development. It is used to:

-

Assess Endothelial Dysfunction: Conditions like diabetes, hypertension, and atherosclerosis are associated with impaired endothelial function. LDF with LTH can quantify the NO-dependent vasodilation, providing a sensitive marker of endothelial health.[16]

-

Characterize Peripheral Vascular Disease: LDF is valuable in diagnosing and monitoring conditions affecting peripheral circulation, such as Raynaud's phenomenon and peripheral artery disease.[2] The PORH test is particularly useful in these contexts.[3]

-

Evaluate Drug Efficacy: In drug development, LDF can be used to assess the microvascular effects of novel vasoactive compounds. By observing changes in baseline perfusion or responses to provocation tests after drug administration, researchers can determine a compound's mechanism of action and therapeutic potential.

-

Dermatology and Wound Healing: The technique is used to monitor blood flow in skin grafts, assess burn depth, and study the pathophysiology of skin diseases.

-

Neuroscience: LDF can be employed to monitor cerebral microcirculation during neurosurgery and in neurointensive care.[17]

Limitations and Considerations

Despite its advantages, LDF has several limitations that users must consider:

-

Relative Measurement: As mentioned, LDF measures perfusion in arbitrary units, making direct comparisons between individuals or different instruments challenging. Normalization of data is crucial to mitigate this.[12][13]

-

Spatial Variability: Microvascular density can vary significantly over small areas of skin. This can lead to poor reproducibility if the probe is repositioned. Using integrating probes that measure over a larger area can help to reduce this variability.[13]

-

Motion Artifacts: The technique is sensitive to movement, which can introduce significant noise into the signal. Careful stabilization of the probe and the subject is essential.

-

Limited Measurement Depth: LDF typically measures perfusion in the superficial layers of the tissue, approximately 1-2 mm deep.

Conclusion

Laser Doppler Flowmetry is a powerful and non-invasive technique for the real-time assessment of microvascular blood flow. By combining LDF with standardized provocation protocols such as Post-Occlusive Reactive Hyperemia and Local Thermal Hyperemia, researchers and clinicians can gain valuable insights into the complex signaling pathways that govern microvascular function. This makes LDF an indispensable tool in cardiovascular research, the diagnosis of vascular diseases, and the development of novel therapeutics aimed at improving vascular health. Careful attention to experimental protocol and data analysis is paramount to ensure the acquisition of reliable and reproducible results.

References

- 1. Passive heat therapy improves cutaneous microvascular function in sedentary humans via improved nitric oxide-dependent dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thekingsleyclinic.com [thekingsleyclinic.com]

- 3. Postocclusive Hyperemia Measured with Laser Doppler Flowmetry and Transcutaneous Oxygen Tension in the Diagnosis of Primary Raynaud's Phenomenon: A Prospective, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human cutaneous reactive hyperaemia: role of BKCa channels and sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of skin microcirculation by laser Doppler flowmetry in systemic sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. Reproducibility and normalization of reactive hyperemia using laser speckle contrast imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive hyperaemia augments local heat-induced skin hyperaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensory nerve-mediated and nitric oxide-dependent cutaneous vasodilation in normotensive and prehypertensive non-Hispanic blacks and whites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal provocation to evaluate microvascular reactivity in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reproducibility of cutaneous thermal hyperaemia assessed by laser Doppler flowmetry in young and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Changes in human skin blood flow by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neural and endothelial control of the microcirculation in diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Laser Doppler Spectrum Analysis Based on Calculation of Cumulative Sums Detects Changes in Skin Capillary Blood Flow in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Laser Speckle Contrast Imaging in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Laser Speckle Contrast Imaging (LSCI) has emerged as a powerful, non-invasive optical technique for real-time, high-resolution monitoring of microvascular blood flow. Its applications in preclinical research are rapidly expanding, offering valuable insights into a range of physiological and pathological processes. This in-depth guide explores the core principles of LSCI, details its application in key preclinical models, provides comprehensive experimental protocols, and presents quantitative data to inform study design and interpretation.

Core Principles of Laser Speckle Contrast Imaging

Laser Speckle Contrast Imaging is a full-field imaging technique that visualizes blood flow by analyzing the fluctuations of laser speckle patterns.[1] When coherent laser light illuminates a tissue, it is scattered by both static tissue components and moving particles, primarily red blood cells.[2][3] This scattering creates a random interference pattern of bright and dark spots known as a speckle pattern.[4][5]

The movement of red blood cells causes these speckle patterns to fluctuate over time.[6] When captured by a camera with a finite exposure time, areas with faster blood flow will exhibit more rapid speckle fluctuations, leading to a blurred or lower-contrast speckle pattern.[7][8] Conversely, areas with slower or no blood flow will have more stable speckle patterns, resulting in a higher contrast.[7][9]

The speckle contrast (K) is quantified as the ratio of the standard deviation (σ) to the mean intensity (⟨I⟩) of the speckle pattern within a small region of the image:

This contrast value is inversely related to the velocity of the scattering particles, thus providing a relative measure of blood flow.[3] LSCI offers significant advantages in preclinical research, including its high spatiotemporal resolution, non-invasive nature, and the absence of a need for exogenous contrast agents.[2][10] However, it is primarily limited to imaging superficial blood flow due to the limited penetration depth of light in biological tissues.[2][10]

Instrumentation and Experimental Setup

A typical LSCI system for preclinical research is relatively simple and cost-effective to assemble.[5][10] The fundamental components include:

-

Coherent Light Source: A laser, typically in the red or near-infrared region (e.g., 632.8 nm He-Ne or 785 nm diode laser) to ensure adequate tissue penetration.[5]

-

Beam Expander and Diffuser: To illuminate a wide field of view on the tissue surface uniformly.[5]

-

Imaging Lens: To collect the scattered light and form a speckle pattern on the camera sensor.

-

CCD or CMOS Camera: To capture the speckle images with a controlled exposure time.[5]

-

Computer with Processing Software: To calculate the speckle contrast from the raw images and generate blood flow maps.[4]

The spatial and temporal resolution of LSCI can be adjusted based on the specific application, with spatial resolutions reaching ~10 μm and temporal resolutions ranging from 10 ms (B15284909) to 10 s.[2][3]

Key Preclinical Applications and Experimental Protocols

LSCI is widely employed in various preclinical models to study dynamic changes in blood flow. Two prominent areas of application are ischemic stroke and skin flap surgery.

Ischemic Stroke Models

In preclinical stroke research, LSCI is invaluable for monitoring real-time changes in cerebral blood flow (CBF) before, during, and after ischemic events.[9][10] It allows for the precise documentation of occlusion and reperfusion, which is critical for assessing the efficacy of therapeutic interventions.[9]

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.[11][12]

-

Secure the animal in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

To reduce inflammation, dexamethasone (B1670325) (2.0 mg/kg) can be administered subcutaneously.[11]

-

Apply a thin layer of saline to the skull to keep it moist and improve image quality.[13]

-

-

LSCI Setup and Baseline Imaging:

-

Position the LSCI system to focus on the region of the skull overlying the middle cerebral artery (MCA).

-

Acquire baseline LSCI images to establish the pre-ischemic cerebral blood flow.[13]

-

-

Induction of MCAO:

-

Perform the MCAO procedure, a common method being the intraluminal filament technique.[13][14] A silicon-coated suture is inserted into the internal carotid artery to block the origin of the MCA.[13]

-

Alternatively, a photothrombotic stroke can be induced by administering a photosensitive dye (e.g., Rose Bengal) and then illuminating the MCA with a focused laser to induce a clot.[12]

-

-

Ischemia and Reperfusion Monitoring:

-

Continuously monitor the CBF with LSCI throughout the ischemic period (e.g., 60 minutes) to confirm successful occlusion.[13] A significant drop in blood flow in the MCA territory should be observed.

-

For transient MCAO models, withdraw the filament to allow for reperfusion.[13]

-

Continue LSCI monitoring during the reperfusion phase to assess the restoration of blood flow.[13]

-

-

Data Analysis:

-

Define regions of interest (ROIs) in the ischemic core and penumbra.

-

Calculate the relative change in blood flow over time compared to the baseline measurements.

-

The data can be used to quantify the extent of ischemia and the degree of reperfusion.[13]

-

Skin Flap Monitoring

LSCI is a valuable tool for assessing the viability of skin flaps in reconstructive surgery models.[15][16] It provides a non-invasive method to monitor perfusion in real-time, which can help predict flap survival and evaluate interventions aimed at improving blood flow.[16][17]

-

Animal Preparation:

-

LSCI Setup and Baseline Imaging:

-

Position the LSCI system to view the entire planned flap area.

-

Acquire baseline images to record the normal skin perfusion before flap elevation.[17]

-

-

Flap Elevation and Ischemia Induction:

-

Postoperative Monitoring:

-

Data Analysis:

Quantitative Data Presentation

The following tables summarize typical quantitative parameters reported in preclinical LSCI studies, providing a reference for experimental design.

Table 1: LSCI Parameters in Preclinical Stroke Models

| Parameter | Mouse MCAO Model | Rat MCAO Model |

| Laser Wavelength | 633 nm, 785 nm | 785 nm |

| Exposure Time | 2.5 ms - 5 ms[12][20] | 10 ms |

| Camera Resolution | 512x512 pixels | 1024x1024 pixels |

| Frame Rate | 30 - 376 fps[20] | 25 fps |

| Reported CBF Reduction in Ischemic Core | ~80-100%[10][12] | ~70-90% |

| Duration of Ischemia | 30 - 90 minutes | 60 - 120 minutes |

Table 2: LSCI Parameters in Preclinical Skin Flap Models

| Parameter | Rat Pedicled Flap Model | Porcine Flap Model |

| Laser Wavelength | 785 nm | 785 nm |

| Exposure Time | 10 ms | 4 ms |

| Camera Resolution | 1392x1040 pixels | 1280x960 pixels |

| Frame Rate | 10 fps | 20 fps |

| Reported Perfusion Units (PU) in Necrotic Areas | < 25 PU[17] | Significantly lower than viable tissue |

| Monitoring Time Points | 0, 6, 24, 48 hours[18] | 0, 30 min, 72 hours[17] |

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Experimental and Data Analysis Workflows

Conclusion

Laser Speckle Contrast Imaging is a versatile and powerful tool in the preclinical research armamentarium. Its ability to provide real-time, label-free visualization of microvascular blood flow makes it particularly well-suited for studying dynamic processes in models of stroke, reconstructive surgery, and other conditions where perfusion is a critical parameter. By understanding the core principles, adhering to detailed experimental protocols, and appropriately analyzing the quantitative data, researchers and drug development professionals can effectively leverage LSCI to gain deeper insights into disease pathophysiology and to evaluate the efficacy of novel therapeutic strategies. The continued development and application of LSCI promise to further advance our understanding of the microcirculation in health and disease.

References

- 1. rwdstco.com [rwdstco.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of cerebral blood flow in humans: physiology and clinical implications of autoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Genistein Ameliorates the Ischemic State of Random Skin Flap by Regulating Macrophage Polarization Through AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Programmed Cell Death in Flap Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring acute stroke in mouse model using laser speckle imaging-guided visible-light optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative imaging of ischemic stroke through thinned skull in mice with Multi Exposure Speckle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laser speckle contrast imaging for blood flow monitoring in predicting outcomes after cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoxin A4 protects rat skin flaps against ischemia-reperfusion injury through inhibiting cell apoptosis and inflammatory response induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Laser Speckle Contrast Imaging (LSCI) Service in Animal Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 17. The use of laser speckle contrast imaging to predict flap necrosis: An experimental study in a porcine flap model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Non-invasive postoperative monitoring of pedicled rat skin flap using laser speckle contrast imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring of rat skin flap lschemia by bioelectrical impedance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurovascular coupling mechanisms in health and neurovascular uncoupling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Perimed Technology for Assessing Endothelial Dysfunction

Endothelial dysfunction is an early indicator in the pathogenesis of several cardiovascular diseases, including atherosclerosis.[1][2] It is characterized by a shift in the actions of the endothelium towards reduced vasodilation, a pro-inflammatory state, and prothrombotic conditions. The non-invasive assessment of endothelial function is crucial for early diagnosis, risk stratification, and evaluating the efficacy of novel therapeutic interventions.[3][4] this compound instruments, utilizing advanced laser-based technologies, offer robust solutions for detailed investigation of microvascular function and the detection of endothelial dysfunction.[1][5][6]

This guide provides a technical overview of the core this compound technologies, detailed experimental protocols for assessing endothelial dysfunction, and the underlying physiological principles.

Core Technologies: Laser Doppler and Laser Speckle

This compound was founded in the early 1980s, pioneering the use of laser Doppler technology for measuring microcirculation.[7] Their systems provide real-time, non-invasive measurements of blood perfusion in the microvasculature, which includes capillaries, arterioles, venules, and shunting vessels.[5]

1. Laser Doppler Flowmetry (LDF): LDF provides a point measurement of blood perfusion. A laser probe placed on the skin emits a low-power laser beam into the tissue.[5] When this light encounters moving red blood cells, it undergoes a Doppler shift—a change in frequency. The instrument detects this frequency-shifted light and calculates a perfusion value based on the concentration and velocity of red blood cells in the measurement volume.[5] this compound's PeriFlux 6000 system is a versatile platform that leverages LDF for a range of vascular assessments.[5][7][8]

2. Laser Speckle Contrast Imaging (LSCI): LSCI, also known as LASCA, provides a real-time image of blood perfusion over a larger tissue area.[9][10] The technology illuminates the tissue with a laser, creating a "speckle pattern." The movement of red blood cells causes this pattern to blur. An advanced camera captures these changes, and the degree of blurring (or loss of contrast) is calculated and presented as a color-coded perfusion map.[9] The PeriCam PSI system is this compound's imaging solution based on LSCI.[9][11]

Key Experimental Protocols for Endothelial Function Assessment

Several provocation methods are used with this compound systems to assess endothelium-dependent vasodilation.

Post-Occlusive Reactive Hyperemia (PORH)

PORH is a non-invasive method used to evaluate microvascular function by measuring the hyperemic response following a brief period of induced ischemia.[1] The subsequent increase in blood flow upon release of the occlusion is partly mediated by the release of nitric oxide (NO) from the endothelium in response to shear stress.[2][12] A diminished hyperemic response can indicate endothelial dysfunction.[1]

Experimental Protocol:

The following table outlines a typical PORH protocol. The procedure involves measuring blood perfusion before, during, and after a prolonged arterial occlusion.[1]

| Phase | Procedure | Duration | Key Measurement |

| Baseline | Record resting blood perfusion at the measurement site (e.g., forearm or foot dorsum). | 5 minutes | Resting Flux (RF) |

| Occlusion | Inflate a pneumatic cuff on the upper arm or thigh to a suprasystolic pressure (e.g., 200 mmHg) to induce ischemia. | 3-5 minutes | Confirmation of blood flow cessation. |

| Recovery | Rapidly deflate the cuff and record the subsequent hyperemic response. | 5 minutes | Maximum Flux (MF), Time to Maximum Flux (tMF), Time to Half Recovery (tHR).[13] |

Local Thermal Hyperemia (LTH)

Local heating of the skin induces a robust hyperemic response that is characterized by two distinct phases: an initial, rapid peak mediated by sensory nerve axon reflexes, followed by a sustained plateau that is largely dependent on endothelial nitric oxide (NO) production.[14][15] This makes LTH a valuable tool for specifically investigating NO-dependent endothelial function.[16]

Experimental Protocol:

This compound's thermostatic laser Doppler probes (e.g., Probe 457) are used to apply controlled local heating while simultaneously measuring the perfusion response.[5][17]

| Phase | Procedure | Temperature | Duration | Key Measurement |

| Baseline | Record resting blood perfusion at a standardized skin temperature (e.g., 33°C). | 33°C | 5 minutes | Baseline Perfusion |

| Heating | Rapidly increase the probe temperature to a target level to induce hyperemia. | 39°C to 44°C | 20-30 minutes | Initial Peak Perfusion, Plateau Perfusion |

| Recovery | (Optional) Record the return to baseline perfusion after heating is stopped. | 33°C | 5-10 minutes | Recovery kinetics |

Note: A heating temperature of 39°C has been shown to produce a hyperemic response that is highly dependent on NO (>80%).[16]

Acetylcholine (B1216132) (ACh) Iontophoresis

Iontophoresis is a non-invasive technique that uses a low-intensity electric current to deliver charged drug molecules, such as acetylcholine (ACh), through the skin.[1][18] ACh is a muscarinic receptor agonist that stimulates endothelial cells to release NO, causing vasodilation.[19] This method directly assesses endothelium-dependent vasodilation.[19][20] this compound offers specialized systems like the PeriIont for micropharmacology studies.[5][20]

Experimental Protocol:

The protocol involves delivering ACh via a specialized iontophoresis probe while measuring the perfusion response with either LDF or LSCI.

| Parameter | Description | Typical Value |

| Drug | Acetylcholine (ACh) Chloride solution. | 1% or 2% solution |

| Delivery Current | Anodal current applied to drive the positively charged ACh into the skin. | 0.1 mA |

| Delivery Duration | The period during which the current is applied. | 20-30 seconds |

| Measurement Period | Total time the perfusion response is recorded post-delivery. | 10-15 minutes |

| Inter-electrode Distance | Distance between the active (drug) and return electrodes. | 5 cm to 15 cm[21] |

Signaling Pathway of Endothelium-Dependent Vasodilation

The primary mechanism underlying the protocols described above is the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.

Conclusion

This compound's laser-based technologies, including the PeriFlux 6000 and PeriCam PSI systems, provide researchers and drug development professionals with sensitive and reliable tools for the non-invasive assessment of endothelial function.[7][9][11] Through standardized provocation protocols such as Post-Occlusive Reactive Hyperemia, Local Thermal Hyperemia, and Acetylcholine Iontophoresis, it is possible to quantify endothelium-dependent microvascular reactivity.[1] The detailed, real-time perfusion data generated by these systems are invaluable for detecting early signs of vascular disease, understanding disease mechanisms, and evaluating the impact of therapeutic interventions on vascular health.[5][22]

References

- 1. Clinical research | this compound [this compound-instruments.com]

- 2. Evaluation of Endothelial Function on Atherosclerosis using Perfusion Index from Pulse Oximeter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Imaging Assessment of Endothelial Function: An Index of Cardiovascular Health [frontiersin.org]

- 4. perfusion.com [perfusion.com]

- 5. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]

- 6. Applications | this compound [this compound-instruments.com]

- 7. This compound [this compound-instruments.com]

- 8. PeriFlux vascular systems | this compound [this compound-instruments.com]

- 9. PeriCam PSI - this compound [this compound-instruments.com]

- 10. PeriCam imaging systems | this compound [this compound-instruments.com]

- 11. Peripheral artery disease — PAD - this compound [this compound-instruments.com]

- 12. ahajournals.org [ahajournals.org]

- 13. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Local hyperhemia to heating is impaired in secondary Raynaud's phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Method to Assess Endothelial Function via Monitoring of Perfusion Response to Local Heating by Imaging Photoplethysmography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New approach to measure cutaneous microvascular function: an improved test of NO-mediated vasodilation by thermal hyperemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laser Doppler probes | this compound [this compound-instruments.com]

- 18. researchgate.net [researchgate.net]

- 19. blog.profil.com [blog.profil.com]

- 20. Prostaglandins participate in the late phase of the vascular response to acetylcholine iontophoresis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of endothelial function by acetylcholine iontophoresis: impact of inter-electrode distance and electrical cutaneous resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical | this compound [this compound-instruments.com]

A Technical Guide to Perimed Instruments for Advanced Vascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core technologies and applications of Perimed instruments in vascular research. Designed for precision and reliability, this compound systems offer non-invasive solutions for detailed assessment of both macro- and microcirculation. This document provides a technical overview of the primary instrument lines, detailed experimental protocols, and an examination of the key signaling pathways that can be investigated using this technology.

Core Technologies: Probing Vascular Function

This compound instruments are built upon two primary, non-invasive technologies for measuring blood perfusion and tissue oxygenation: Laser Speckle Contrast Imaging (LSCI) and Laser Doppler Flowmetry combined with Transcutaneous Oxygen Monitoring (TcpO₂).

-

Laser Speckle Contrast Imaging (LSCI): Employed by the PeriCam PSI series, LSCI provides real-time, high-resolution imaging of blood perfusion across a tissue surface. When laser light illuminates the tissue, it creates a random interference pattern known as a "speckle pattern." This pattern fluctuates as red blood cells move through the microvasculature. The PeriCam's sensitive camera captures these fluctuations, and the degree of blurring in the speckle pattern is quantified to generate a color-coded image representing blood perfusion in real-time.[1] Because it is a non-contact technology, it is ideal for sensitive applications such as wound healing, burn assessment, and preclinical models.[2]

-

Laser Doppler Flowmetry: The foundation of the PeriFlux 6000 series, this technique measures blood perfusion at a specific point. A laser Doppler probe directs a beam of low-power laser light into the tissue. When this light hits moving red blood cells, it undergoes a Doppler shift—a change in frequency.[3] The instrument detects this frequency-shifted light and calculates blood perfusion based on the concentration and velocity of red blood cells.[3] This technology is often combined with heat provocation or pressure cuff occlusion to assess vascular reactivity.

-

Transcutaneous Oxygen Monitoring (TcpO₂): Frequently integrated with the PeriFlux 6000 system, this method uses Clark-type electrodes placed on the skin to measure the local partial pressure of oxygen diffusing from the capillaries.[4] This provides a direct measure of tissue oxygenation, which is critical for assessing wound healing potential and the severity of peripheral artery disease (PAD).[4][5]

Instrument Specifications

The following tables summarize the key technical specifications for this compound's main instrument lines, facilitating comparison for research planning.

Table 1: PeriCam PSI Series - Technical Specifications

| Feature | PeriCam PSI HR (High Resolution) | PeriCam PSI NR (Normal Resolution) |

| Measurement Principle | Laser Speckle Contrast Imaging (LSCI) | Laser Speckle Contrast Imaging (LSCI) |

| Primary Application | Preclinical research, small animal models | Clinical and research use, larger surface areas |

| Working Distance | Fixed: 13 cm | Flexible: 13 cm to 41.5 cm (with autofocus) |

| Measurement Area | Up to 2.1 x 2.5 cm (up to 20 x 24 cm with zoom) | Up to 20 x 24 cm |

| Spatial Resolution | 10 µm/pixel | 33 µm/pixel (10 µm/pixel with zoom) |

| Image Acquisition Rate | Up to ~100 images per second | Up to ~100 images per second |

| Laser | 785 nm Near-Infrared (NIR) measurement laser | 785 nm Near-Infrared (NIR) measurement laser |

| Key Features | High magnification for detailed vessel analysis | Continuous autofocus, flexible positioning[2][6] |

Table 2: PeriFlux 6000 Series - Core System Specifications

| Feature | PeriFlux 6000 System |

| Core Technologies | Laser Doppler, Transcutaneous Oxygen (TcpO₂), Pressure Measurement |

| Primary Applications | Clinical diagnostics (PAD, DFU), Clinical Research (Endothelial Function) |

| Measurement Channels | Configurable for up to 16 channels |

| Key Measurements | Skin Perfusion Pressure (SPP), Toe/Ankle Pressure (TBI/ABI), TcpO₂, Post-Occlusive Reactive Hyperemia (PORH), Pulse Volume Recording (PVR)[5][7] |

| Probes & Sensors | Thermostatic Laser Doppler probes, Clark-type TcpO₂ electrodes, Pressure cuffs |

| Connectivity | DICOM/HL7 for integration with patient management systems |

| User Interface | Touchscreen with guided measurement protocols |

Key Experimental Protocols

This compound instruments are central to several standardized protocols for assessing vascular function. The methodologies below are commonly used in both clinical research and drug development.

Post-Occlusive Reactive Hyperemia (PORH)

PORH is a non-invasive method to assess microvascular function and endothelial health. The test measures the hyperemic response following a brief period of induced ischemia.[8] A diminished response can be an early indicator of endothelial dysfunction.[1]

Methodology:

-

Baseline Measurement: A laser Doppler probe (e.g., from a PeriFlux 6000 system) is placed on the skin, typically on the forearm or foot dorsum, to record baseline blood perfusion for several minutes.

-

Arterial Occlusion: A pressure cuff, placed proximally to the probe (e.g., on the upper arm or thigh), is inflated to a suprasystolic pressure (typically ~200 mmHg or 50 mmHg above systolic pressure) to completely stop arterial inflow.

-

Ischemia: The occlusion is maintained for a standardized period, typically 3 to 5 minutes for research applications.[8] Perfusion should drop to near zero.

-

Cuff Release: The cuff is rapidly deflated.

-

Hyperemic Response: The laser Doppler probe records the subsequent sharp increase in blood perfusion as blood rushes back into the tissue. The peak perfusion, time to peak, and the total hyperemic area under the curve are key parameters.

-

Recovery: Perfusion is monitored as it gradually returns to the baseline level. The recovery phase may be monitored for several minutes.[8]

Caption: Workflow for Post-Occlusive Reactive Hyperemia (PORH) assessment.

Skin Perfusion Pressure (SPP)

SPP is a microcirculatory measurement used to assess the likelihood of wound healing, particularly in patients with critical limb ischemia or diabetic foot ulcers.[3] It measures the pressure at which blood flow returns to the capillaries after occlusion and is not affected by vascular calcification, which can make ABI measurements unreliable.[9]

Methodology:

-

Probe Placement: A laser Doppler SPP probe is affixed to the skin at the site of interest (e.g., near a wound on the foot).[10]

-

Cuff Placement: A pressure cuff is placed over the laser Doppler probe.

-

Cuff Inflation: The PeriFlux 6000 system inflates the cuff to a pressure sufficient to stop all microcirculatory blood flow (typically 150-200 mmHg).[11] The laser Doppler reading will drop to near zero.

-

Controlled Deflation: The system then slowly and automatically deflates the cuff at a controlled rate.

-

SPP Determination: The pressure at which the laser Doppler probe first detects the return of blood flow is recorded as the Skin Perfusion Pressure value in mmHg.[3][11] An SPP value ≥ 40 mmHg is associated with a higher probability of wound healing.[11]

Caption: Workflow for Skin Perfusion Pressure (SPP) measurement.

Iontophoresis for Drug Delivery Research

Iontophoresis is a non-invasive technique that uses a low-level electrical current to deliver charged drug molecules (ions) through the skin.[12] When combined with this compound's LSCI or Laser Doppler instruments, it allows researchers to directly observe and quantify the microvascular response to transdermally delivered compounds in real-time, making it a powerful tool for pharmacology and drug development.[12]

Methodology:

-

Preparation: The drug to be delivered is prepared in an ionized solution.

-

Electrode Placement: A drug-delivery electrode, containing the drug solution, is placed on the skin over the area of interest. A second, indifferent return electrode is placed elsewhere on the body to complete the circuit. The polarity of the delivery electrode must match the charge of the drug ion to ensure repulsion into the skin.

-

Baseline Measurement: The PeriCam PSI or a PeriFlux laser Doppler probe is positioned to measure baseline perfusion in the target area before the current is applied.

-

Drug Delivery: A low, controlled direct current (e.g., < 0.5 mA/cm²) is applied for a specified duration. The electrical field drives the charged drug molecules into the skin.

-

Real-time Monitoring: The this compound instrument continuously records blood perfusion throughout the iontophoresis process and during the post-delivery period.

-

Data Analysis: The change in perfusion from baseline is analyzed to determine the vasoactive effects of the delivered drug. This allows for the assessment of endothelium-dependent and -independent vasodilation or vasoconstriction.

Caption: Workflow for Iontophoresis drug delivery studies.

Investigating Vascular Signaling Pathways

This compound instruments are powerful tools for studying the functional outcomes of complex signaling pathways involved in vascular health and disease. By measuring changes in blood flow and oxygenation, researchers can infer the activity of these pathways in response to stimuli or therapeutic interventions.

Endothelial Dysfunction and the eNOS/Nitric Oxide Pathway

Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of Nitric Oxide (NO).[7] Endothelial NO synthase (eNOS) is the key enzyme responsible for producing NO, a potent vasodilator. Provocation tests like PORH, measured with the PeriFlux 6000, can assess endothelium-dependent vasodilation, providing a functional readout of the eNOS pathway's integrity.[1][13]

In a healthy endothelium, stimuli such as shear stress from blood flow activate signaling cascades (e.g., via PI3K/Akt) that phosphorylate and activate eNOS. Activated eNOS converts L-arginine to L-citrulline, producing NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to increased cGMP and ultimately, vasodilation and increased blood flow.[7] In a dysfunctional state, this pathway is impaired, resulting in a blunted hyperemic response.

Caption: Simplified eNOS-mediated vasodilation pathway.

Angiogenesis and the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer.[14] Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. The PeriCam PSI is particularly well-suited for studying angiogenesis, as it can visualize and quantify the formation of new, functional microvasculature over time in preclinical models like the CAM assay or hindlimb ischemia models.[2][14]

VEGF initiates angiogenesis by binding to its receptor, VEGFR2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades. Key pathways include:

-

PI3K/Akt Pathway: This pathway promotes endothelial cell survival and proliferation, and also contributes to eNOS activation, leading to increased NO production which enhances vascular permeability.[10]

-

PLCγ/PKC/MAPK (ERK) Pathway: This cascade is crucial for stimulating endothelial cell migration and proliferation, essential steps for forming new vessel sprouts.

The functional outcome of these integrated pathways—increased blood perfusion in newly formed vessels—is directly measurable with this compound's imaging systems.

Caption: Key VEGF signaling pathways in angiogenesis.

References

- 1. Clinical research | this compound [this compound-instruments.com]

- 2. Laser speckle contrast analysis (LASCA) technology for the semiquantitative measurement of angiogenesis in in-ovo-tumor-model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PeriFlux 6000 LDPM/TcpO2 - this compound [this compound-instruments.com]

- 4. Multiexposure laser speckle contrast imaging of the angiogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular endothelial growth factor/vascular permeability factor enhances vascular permeability via nitric oxide and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PeriCam imaging systems | this compound [this compound-instruments.com]

- 7. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiexposure laser speckle contrast imaging of the angiogenic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vascular Endothelial Growth Factor (VEGF)-Induced Retinal Vascular Permeability Is Mediated by Intercellular Adhesion Molecule-1 (ICAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central Role of eNOS in the Maintenance of Endothelial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laser Doppler flowmetry detection of endothelial dysfunction in end-stage renal disease patients: correlation with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neovascularization and angiogenesis - this compound [this compound-instruments.com]

Navigating the Cutaneous Microcosm: A Technical Guide to Microcirculation Measurement in Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

The intricate network of microscopic blood vessels within the skin, the cutaneous microcirculation, plays a pivotal role in skin physiology and the pathogenesis of numerous dermatological diseases. Understanding and quantifying changes in this network are crucial for elucidating disease mechanisms, identifying novel therapeutic targets, and objectively assessing treatment efficacy. This in-depth technical guide provides a comprehensive overview of the core applications of microcirculation measurement in dermatology research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Significance of Cutaneous Microcirculation in Dermatology

The skin's microvasculature is not merely a passive conduit for blood flow. It is a dynamic system integral to:

-

Thermoregulation: Regulating heat exchange with the environment.

-

Nutrient and Oxygen Supply: Nourishing skin cells and facilitating metabolic processes.

-

Waste Removal: Clearing metabolic byproducts.

-

Inflammatory and Immune Responses: Mediating the trafficking of immune cells to sites of injury or infection.

Alterations in microvascular structure and function are hallmarks of many skin disorders. For instance, the erythema in rosacea, the scaling plaques in psoriasis, and the tissue fibrosis in systemic sclerosis are all intimately linked to microcirculatory abnormalities. Consequently, the ability to precisely measure these changes provides an invaluable window into the disease process.

Key Techniques for Measuring Cutaneous Microcirculation

Several non-invasive techniques have emerged as powerful tools for the in vivo assessment of skin microcirculation. This section details the principles and applications of three key methodologies.[1][2][3]

Nailfold Videocapillaroscopy (NVC)

NVC is a simple, non-invasive, and inexpensive imaging technique that allows for the direct in vivo visualization of capillaries in the nailfold.[4][5][6] Due to the parallel orientation of capillaries to the skin surface in this area, NVC provides a clear view of their morphology, density, and any structural abnormalities.[7] It is particularly valuable for the early diagnosis and monitoring of connective tissue diseases with microvascular involvement, such as systemic sclerosis.[5][8][9]

Laser Doppler Flowmetry (LDF)

LDF is a non-invasive technique that provides a continuous measurement of microvascular blood flow, or perfusion.[3][10][11] It works on the principle of the Doppler effect, where laser light scattered by moving red blood cells undergoes a frequency shift.[12] This shift is proportional to the velocity and number of red blood cells in the sampled tissue volume. LDF is widely used to assess dynamic changes in blood flow in response to various stimuli, such as temperature changes or vasoactive substances.[1][13]

Optical Coherence Tomography Angiography (OCTA)

OCTA is a relatively new, non-invasive imaging modality that generates high-resolution, three-dimensional images of the skin's microvasculature.[14][15] It utilizes the motion contrast of moving red blood cells to create detailed angiograms of the superficial and deep vascular plexuses without the need for dye injection.[16] OCTA allows for the quantitative analysis of vessel density, morphology, and depth, making it a powerful tool for studying vascular changes in a variety of inflammatory and neoplastic skin conditions.[17][18]

Quantitative Microcirculation Parameters in Dermatological Diseases

The following tables summarize key quantitative microcirculation parameters measured by different techniques in various dermatological conditions compared to healthy controls.

| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |

| Psoriasis | Videocapillaroscopy | Microvessel Density | No significant difference in clinically uninvolved skin | [19] |

| Image Area Fraction | No significant difference in clinically uninvolved skin | [19] | ||

| Microvessel Length Density | No significant difference in clinically uninvolved skin | [19] | ||

| Vessel Image Width | No significant difference in clinically uninvolved skin | [19] | ||

| OCTA | Blood Vessel Density | Higher in psoriatic lesions | [15] | |

| Vessel Elongation | Present in psoriatic lesions | [15] | ||

| Laser Speckle Contrast Imaging | Baseline Flux | Increased | [20] | |

| Occlusion Flux | Increased | [20] | ||

| Peak-to-Baseline Magnitude | Lower | [20] | ||

| Baseline Cutaneous Vascular Conductance (CVC) | Increased | [20] | ||

| Percentage Increase in CVC | Reduced | [20] |

| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |

| Rosacea | Videocapillaroscopy | Avascular Areas | 74.2% of patients | |

| Crossing Capillaries | 48.4% of patients | |||

| Tortuous Capillaries | 45.2% of patients | |||

| Abnormal Structures | 45.2% of patients | |||

| Hairpin Capillaries | 35.5% of patients | |||

| Microhaemorrhages | 25.8% of patients | |||

| Increased Capillary Diameters | 16.1% of patients | |||

| Oral Capillaroscopy | Tortuous Capillaries | Significantly higher rates | [21] | |

| Microhemorrhages | Associated with longer disease duration | [21] |

| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |

| Systemic Sclerosis | Nailfold Videocapillaroscopy | Scleroderma Pattern | Present in >90% of patients | [22] |

| - Early Pattern | Few enlarged/giant capillaries, few microhemorrhages, preserved capillary distribution. | [9] | ||

| - Active Pattern | Frequent giant capillaries and microhemorrhages, moderate capillary loss, mild architectural disorganization. | [9] | ||

| - Late Pattern | Irregularly enlarged capillaries, few or absent giant capillaries and hemorrhages, severe capillary loss with avascular areas, disorganization, and ramified capillaries. | [9] | ||

| Capillary Density | Significantly lower in patients with pulmonary arterial hypertension. | [23] |

| Disease | Technique | Parameter | Finding in Diseased Skin | Reference |

| Atopic Dermatitis | Laser Doppler Perfusion Imaging | Flow values after nicotinic acid ester application | Significantly smaller in the center of the reaction. | [24] |

| Flow values after histamine (B1213489) injection | Significantly higher in the center of the reaction. | [24] | ||

| OCTA | Capillary Loop Depth | Slightly increased at the popliteal fossa. | [25][26] | |

| Superficial Arteriolar Plexus (SAP) Depth | Measurably deeper at both cubital and popliteal fossae. | [25][26] | ||

| Laser-Doppler Microfluxometry | Intensity of Hyperemia (Dermographism) | Marked reduction. | [27] | |

| Flow Mediated Skin Fluorescence (FMSF) | Ischemic and Hyperemic Responses | Trend towards reduction in various parameters. | [28] |

Detailed Experimental Protocols

This section provides standardized, step-by-step methodologies for the key experiments cited.

Nailfold Videocapillaroscopy (NVC) Protocol for Systemic Sclerosis Assessment

Objective: To qualitatively and quantitatively assess nailfold capillary morphology to aid in the diagnosis and classification of systemic sclerosis.

Materials:

-

Videocapillaroscope with magnification capabilities (e.g., 200x)

-

Immersion oil

-

Computer with image analysis software

-

Patient examination chair and table

Procedure:

-

Patient Acclimatization: The patient should be comfortably seated in a temperature-controlled room (20-22°C) for at least 15-20 minutes to allow for acclimatization and stabilization of peripheral blood flow.[29]

-

Finger Selection: Examine all eight fingers (thumbs are typically excluded due to lower capillary visibility).[7][23]

-

Oil Application: Apply a drop of immersion oil to the nailfold of the finger to be examined to improve image clarity by reducing light scatter.[4][29]

-

Image Acquisition:

-

Position the videocapillaroscope probe gently on the nailfold.

-

Focus the image to obtain a clear view of the distal capillary row.

-

Acquire and save high-resolution images of the central and lateral areas of the nailfold for each finger.

-

-

Image Analysis and Scoring:

-

Qualitative Assessment: Identify the overall "scleroderma pattern" (Early, Active, or Late) based on the presence and combination of the following features[9]:

-

Enlarged/Giant Capillaries: Capillaries with a diameter significantly larger than normal.

-

Microhemorrhages: Small bleeding spots near the capillaries.

-

Capillary Loss/Avascular Areas: Reduced number of capillaries and areas devoid of capillaries.

-

Architectural Disorganization: Irregular and chaotic arrangement of capillaries.

-

Ramified/Bushy Capillaries: Aberrant, branching capillaries.

-

-

Quantitative Assessment:

-

Capillary Density: Count the number of capillaries in a 1 mm linear segment of the distal nailfold. A normal density is typically 7-12 capillaries/mm.[29]

-

Scoring Systems: Utilize a semi-quantitative scoring system (e.g., Cutolo's scoring system) to grade the severity of each capillaroscopic feature (0=normal, 3=severely abnormal).[22]

-

-

Laser Doppler Flowmetry (LDF) Protocol for Post-Occlusive Reactive Hyperemia (PORH)

Objective: To assess microvascular endothelial function by measuring the hyperemic response following a brief period of arterial occlusion.

Materials:

-

Laser Doppler Flowmetry system with a probe

-

Blood pressure cuff

-

Sphygmomanometer

-

Computer with data acquisition and analysis software

Procedure:

-

Patient Preparation: The patient should rest in a supine position in a quiet, temperature-controlled room for at least 15 minutes.[30][31] They should refrain from caffeine, alcohol, and nicotine (B1678760) for at least 3 hours prior to the measurement.[31]

-

Probe Placement: Secure the LDF probe to the skin of the forearm or another area of interest using an adhesive ring.[30]

-

Baseline Measurement: Record baseline skin blood flow for 5 minutes.[30]

-

Arterial Occlusion:

-

Reactive Hyperemia Measurement:

-

Rapidly deflate the cuff.

-

Continue recording the LDF signal for at least 5 minutes to capture the full hyperemic response.[30]

-

-

Data Analysis:

-

Calculate the following parameters from the LDF tracing[32]:

-

Resting Flow (RF): The average baseline blood flow before occlusion.

-

Peak Flow (PF): The maximum blood flow value achieved after cuff release.

-

Time to Peak Flow (tPF): The time from cuff release to reaching peak flow.

-

Biological Zero: The LDF signal during occlusion.

-

Area Under the Curve (AUC): The total perfusion during the hyperemic phase.

-

-

Optical Coherence Tomography Angiography (OCTA) Protocol for Cutaneous Vasculature Assessment

Objective: To obtain high-resolution, depth-resolved images of the cutaneous microvasculature for quantitative analysis.

Materials:

-

Optical Coherence Tomography Angiography (OCTA) system with a skin imaging probe

-

Computer with image acquisition and analysis software

-

Immersion liquid (if required by the system)

Procedure:

-

Patient Positioning: The patient should be positioned comfortably to minimize movement during image acquisition.

-

Image Acquisition:

-

Select the area of interest on the skin.

-

Apply a small amount of immersion liquid if necessary to improve optical coupling.

-

Position the OCTA probe on the skin surface.

-

Acquire a volumetric scan of the selected area. A typical scan takes approximately 10 seconds.[14] Multiple scans may be acquired and mosaicked to cover a larger area.[14]

-

-

Image Processing and Segmentation:

-

The OCTA system's software will process the raw data to generate en-face angiograms.

-

Segment the volumetric data into different depth slabs to visualize the superficial and deep vascular plexuses separately. Typical segmentation depths are 0-132 µm for the superficial plexus and 132-330 µm for the deeper plexus, measured from the skin surface.[14]

-

-

Quantitative Analysis:

-

Vessel Area Density (VAD): Calculate the percentage of the analyzed area occupied by blood vessels.[17]

-

Vessel Skeleton Density (VSD): Measure the total length of vessel skeletons per unit area.[17]

-

Vessel Diameter Index (VDI): Provide an average measure of vessel caliber.[17]

-

Tortuosity Index: Quantify the degree of vessel tortuosity.

-

Vessel Depth: Measure the depth of the vascular plexuses from the skin surface.

-

Key Signaling Pathways in Cutaneous Microcirculation

The regulation of cutaneous blood flow is a complex process involving a delicate balance of vasodilator and vasoconstrictor signals. Understanding these pathways is critical for developing targeted therapies for diseases with microvascular pathology.

Vascular Endothelial Growth Factor (VEGF) Signaling

VEGF, particularly VEGF-A, is a potent pro-angiogenic factor that plays a crucial role in the formation of new blood vessels.[33] It binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[34][35]

References

- 1. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m-cdn.adinstruments.com [m-cdn.adinstruments.com]

- 4. rheumaknowledgy.com [rheumaknowledgy.com]

- 5. Nailfold video-capillaroscopy in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Assessment of microcirculatory system with conventional capillaroscopy in patients with rosacea--preliminary study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to perform and interpret capillaroscopy | Musculoskeletal Key [musculoskeletalkey.com]

- 8. How to perform and interpret capillaroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. moor.co.uk [moor.co.uk]

- 13. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]

- 14. Optical Coherence Tomography Angiography of Normal Skin and Inflammatory Dermatologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo volumetric imaging of microcirculation within human skin under psoriatic conditions using optical microangiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imaging Blood Vessel Morphology in Skin: Dynamic Optical Coherence Tomography as a Novel Potential Diagnostic Tool in Dermatology | springermedizin.de [springermedizin.de]

- 17. Design and implementation of an integrated scanning protocol for multimodal functional OCT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the microcirculation in the treatment and pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo quantification of microvessels in clinically uninvolved psoriatic skin and in normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Blunted Microvascular Reactivity in Psoriasis Patients in the Absence of Cardiovascular Disease, as Assessed by Laser Speckle Contrast Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vascular Remodeling in Rosacea: A Study on Microcirculatory Insights Using Oral Capillaroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. clinexprheumatol.org [clinexprheumatol.org]

- 23. Nailfold capillaroscopy in systemic sclerosis – state of the art: The evolving knowledge about capillaroscopic abnormalities in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of vascular dysregulation in atopic dermatitis using laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. Characterizing the microcirculation of atopic dermatitis using angiographic optical coherence tomography - White Rose Research Online [eprints.whiterose.ac.uk]

- 27. Abnormalities of cutaneous microcirculation in atopic eczematics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Flow mediated skin fluorescence to assess microcirculation in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. en.capillary.io [en.capillary.io]

- 30. Postocclusive Hyperemia Measured with Laser Doppler Flowmetry and Transcutaneous Oxygen Tension in the Diagnosis of Primary Raynaud's Phenomenon: A Prospective, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. diva-portal.org [diva-portal.org]

- 32. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. cusabio.com [cusabio.com]

- 34. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 35. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tissue Perfusion Measurement with the Perimed PeriFlux 6000

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for measuring tissue perfusion using the Perimed PeriFlux 6000 system. Designed for precision and versatility, the PeriFlux 6000 is a powerful tool for investigating microcirculation in both clinical and research settings. This document details the core technologies, experimental protocols, and data interpretation to empower researchers in leveraging this platform for their studies in areas such as peripheral artery disease, wound healing, and drug development.[1][2]

Core Technologies: A Dual Approach to Perfusion Assessment

The PeriFlux 6000 integrates two primary non-invasive technologies to provide a comprehensive assessment of tissue perfusion: Laser Doppler Flowmetry (LDF) and Transcutaneous Oxygen Measurement (tcpO₂) .

Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry is a non-invasive technique that provides a continuous, real-time measurement of microvascular blood flow, also referred to as tissue perfusion.[3][4]

Principle of Operation: The fundamental principle of LDF is based on the Doppler effect.[3][5] A low-power laser beam is directed into the tissue via a fiber optic probe.[4][6] When the laser light encounters moving red blood cells within the microvasculature, the frequency of the scattered light is shifted.[3][6][7] Light scattered by static tissue remains at the original frequency.[6][7] The magnitude and frequency distribution of this Doppler shift are directly proportional to the number and velocity of the red blood cells in the sampled tissue volume, typically about 1mm³.[6] The PeriFlux 6000 processes this information to generate a perfusion value, expressed in arbitrary Perfusion Units (PU). It is important to note that LDF measures relative changes in perfusion rather than absolute flow.[3]

The following diagram illustrates the basic principle of Laser Doppler Flowmetry.

Transcutaneous Oxygen Measurement (tcpO₂)

Transcutaneous oxygen measurement provides a non-invasive assessment of the local oxygen tension that has diffused from the capillaries through the skin.[8][9] This measurement reflects the balance between oxygen supply and metabolic consumption in the tissue.

Principle of Operation: The PeriFlux 6000 utilizes Clark-type electrodes for tcpO₂ measurements.[8][9] These electrochemical sensors are attached to the skin surface using an adhesive ring.[9][10] The electrode heats the underlying skin to a standardized temperature, typically between 43-45°C.[11] This heating serves two purposes: it induces local vasodilation, maximizing blood flow, and it increases the permeability of the skin to oxygen.[9][12] Oxygen diffuses from the capillaries, across the epidermis, and is reduced at the cathode of the electrode, generating an electrical current. This current is proportional to the partial pressure of oxygen (pO₂) at the skin surface and is reported in millimeters of mercury (mmHg).[9]

The workflow for a tcpO₂ measurement is depicted in the following diagram.

Experimental Protocols

The PeriFlux 6000 supports a variety of standardized protocols to assess microvascular function. These often involve provocative tests to evaluate the vascular response to a specific stimulus.

Baseline Measurements

A baseline measurement of both laser Doppler flux and tcpO₂ is the foundational step in most protocols.

Methodology:

-

Patient Preparation: The subject should be in a supine position and allowed to rest for at least 20 minutes in a quiet, temperature-controlled room to reach a stable hemodynamic state.[10]

-

Probe/Electrode Placement:

-

Stabilization: For tcpO₂ measurements, a stabilization period of approximately 15 minutes is required after the electrode reaches the set temperature to achieve a stable reading.[9][13]

-

Recording: Record baseline perfusion (in PU) and/or tcpO₂ (in mmHg) for a period of 5-10 minutes.

Provocative Tests for Laser Doppler Flowmetry

This test assesses the skin's hyperemic response to local heating, which is largely dependent on sensory nerve and endothelial function.

Methodology:

-

Establish a stable baseline perfusion measurement.

-

Using a thermostatic laser Doppler probe (e.g., this compound Probe 457), increase the local skin temperature to a target between 42°C and 44°C.[14]

-

Record the perfusion response continuously. The response typically shows an initial peak, followed by a slight nadir, and then a secondary, prolonged plateau.[14]

-

The key parameters to analyze are the baseline flux, the magnitude of the initial peak, the time to peak, and the plateau perfusion.

PORH evaluates the microvasculature's ability to dilate in response to a period of ischemia, a measure of endothelial function.[15]

Methodology:

-

Establish a stable baseline perfusion measurement on the digit or limb.

-

Inflate a pressure cuff proximal to the measurement site to a suprasystolic pressure (typically 50 mmHg above systolic pressure) to induce arterial occlusion.

-

Maintain the occlusion for a period of 3-5 minutes.[15]

-

Rapidly deflate the cuff and record the subsequent hyperemic response.

-

Parameters of interest include baseline flux, peak perfusion post-occlusion, and the time to reach peak perfusion.[16]

Iontophoresis is a non-invasive method to deliver charged drug molecules into the skin using a low-intensity electrical current. This allows for the direct investigation of endothelium-dependent and -independent vasodilation.[17]

Methodology:

-

An iontophoresis drug delivery electrode is placed on the skin, with a laser Doppler probe positioned to measure perfusion at the site.

-

Endothelium-Dependent Vasodilation: Acetylcholine (B1216132) (ACh) is delivered via anodal current. A typical protocol may involve incremental current delivery (e.g., 100 µA for 10s, followed by increasing durations).[18]

-

Endothelium-Independent Vasodilation: Sodium nitroprusside (SNP), a direct nitric oxide donor, is delivered via cathodal current to assess smooth muscle function.[19]

-

The perfusion response is recorded throughout the drug delivery and for a period afterward to capture the peak response.

Provocative Tests for tcpO₂

This test helps to differentiate between poor perfusion and impaired oxygen diffusion as the cause of low tcpO₂ values.[8][20]

Methodology:

-

Establish a stable baseline tcpO₂ measurement while the patient breathes room air.

-

Have the patient breathe 100% oxygen via a non-rebreather mask.

-

Continue to record tcpO₂. A significant increase in tcpO₂ suggests that the primary limitation is not arterial inflow but may be related to diffusion barriers like edema.[8]

This provocation is used to assess the impact of hydrostatic pressure on limb perfusion.

Methodology:

-

Establish a stable baseline tcpO₂ measurement with the patient in a supine position.

-

Elevate the patient's leg to 45 degrees.

-

Record the change in tcpO₂. A significant drop in tcpO₂ upon elevation is indicative of significant peripheral arterial disease.

Key Signaling Pathways in Microvascular Regulation

The provocative tests described above often probe the integrity of specific signaling pathways that regulate vascular tone. Two of the most critical pathways are the nitric oxide and prostaglandin (B15479496) pathways.

Nitric Oxide (NO) Signaling Pathway

Endothelium-derived nitric oxide is a potent vasodilator and a key regulator of microvascular function.[6][21] Its production is stimulated by agonists like acetylcholine and by mechanical forces such as shear stress.

References

- 1. Laser Doppler flowmetry detection of endothelial dysfunction in end-stage renal disease patients: correlation with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PeriFlux 6000 - this compound [this compound-instruments.com]

- 3. Non-invasive assessment of microvascular endothelial function by laser Doppler flowmetry in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Nitric Oxide Signaling in the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current concepts in assessment of microvascular endothelial function using laser Doppler imaging and iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproducibility of laser Doppler imaging of skin blood flow as a tool to assess endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandins induce vasodilatation of the microvasculature during muscle contraction and induce vasodilatation independent of adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcutaneous oxygen — TcpO2 - this compound [this compound-instruments.com]

- 14. Thermal provocation to evaluate microvascular reactivity in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical research | this compound [this compound-instruments.com]

- 16. How to assess post-occlusive reactive hyperaemia by means of laser Doppler perfusion monitoring: application of a standardised protocol to patients with peripheral arterial obstructive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies with iontophoretic administration of drugs to human dermal vessels in vivo: cholinergic vasodilatation is mediated by dilator prostanoids rather than nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Skin blood flow responses to the iontophoresis of acetylcholine and sodium nitroprusside in man: possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]